Cas no 87571-88-8 (Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine)

Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine structure
87571-88-8 structure
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
87571-88-8
C8H16N2
140.226041793823
MFCD00215843
61092
736442

Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Properties

Names and Identifiers

    • endo-3-Aminotropane
    • Tropane-3-endo-ylamine
    • endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
    • (1S,5R)-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
    • 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
    • Endo-8-methyl-3-amino-azabicyclo[3.2.1]octane
    • Exo-8-methyl-3-amino-azabicyclo[3.2.1]octane
    • 3-Aminotropane
    • 3-alpha-aminotropane
    • (1R,3S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
    • (1R,3R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-AMINE
    • (3-exo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
    • exo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
    • 3beta-aminotropane
    • exo-3-aminotropane
    • PubChem19755
    • SCH
    • (3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine (ACI)
    • 8-Azabicyclo[3.2.1]octan-3-amine, 8-methyl-, endo- (ZCI)
    • endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane
    • AS-33415
    • CS-0003871
    • CS-0049351
    • AS-33216
    • 87571-88-8
    • SVJ
    • HJGMRAKQWLKWMH-IEESLHIDSA-N
    • SCHEMBL852253
    • exo-8-Methyl-azabicyclo[3.2.1]octan-3-amine
    • (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
    • SCHEMBL372614
    • (1~{S},5~{R})-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
    • 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, AldrichCPR
    • AKOS006342372
    • SCHEMBL1573636
    • AKOS006280513
    • MFCD00673132
    • CHEMBL3084978
    • AKOS025310190
    • 81487-04-9
    • +Expand
    • MFCD00215843
    • HJGMRAKQWLKWMH-RNLVFQAGSA-N
    • 1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6-,7+,8-
    • CN1[C@H]2CC[C@@H]1C[C@@H](C2)N

Computed Properties

  • 140.131348519g/mol
  • 1
  • 2
  • 0
  • 140.131348519g/mol
  • 10
  • 121
  • 0
  • 2
  • 0
  • 0
  • 0
  • 1
  • 0.5
  • 29.3

Experimental Properties

  • 181.6°C at 760 mmHg

Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003ARG-1g
endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
87571-88-8 95%
1g
$77.00 2024-04-20
A2B Chem LLC
AB53116-1g
Endo-8-methyl-3-amino-azabicyclo[3.2.1]octane
87571-88-8 95%
1g
$60.00 2024-04-19
abcr
AB436291-1g
endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, 95%; .
87571-88-8 95%
1g
€131.50
Advanced ChemBlocks
C-2461-1G
endo-8-Methyl-3-amino-azabicyclo[3.2.1]octane
87571-88-8 97%
1G
$50 2023-09-15
Ambeed
A269459-250mg
endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
87571-88-8 97%
250mg
$21.0 2024-05-30
Chemenu
CM104400-5g
endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
87571-88-8 97%
5g
$240 2021-08-06
Enamine
EN300-248233-1.0g
8-methyl-8-azabicyclo[3.2.1]octan-3-amine
87571-88-8
1.0g
$0.0
eNovation Chemicals LLC
D494145-5G
endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
87571-88-8 97%
5G
$155 2022-09-07
Fluorochem
208881-1g
endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
87571-88-8 95%
1g
£66.00 2022-03-01
TRC
E558668-250mg
endo-8-methyl-3-amino-azabicyclo[3.2.1]octane
87571-88-8
250mg
$ 70.00 2022-06-05

Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Benzylamine ,  2-Ethylhexanoic acid ,  Sodium borohydride Solvents: Dichloromethane
1.2 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Water
Reference
Hydride reagents for stereoselective reductive amination. An improved preparation of 3-endo-tropanamine
McGill, John M.; et al, Tetrahedron Letters, 1996, 37(23), 3977-3980

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 2-Ethylhexanoic acid ,  Sodium borohydride Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrogen Catalysts: Palladium
Reference
Development of a Manufacturing Process for Zatosetron Maleate
Burks, John E. Jr.; et al, Organic Process Research & Development, 1997, 1(3), 198-210

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
Reference
A Practical Synthesis of 7-Azaindolylcarboxy-endo-tropanamide (DF 1012)
Allegretti, Marcello; et al, Organic Process Research & Development, 2003, 7(2), 209-213

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: 2-Ethylhexanoic acid ,  Sodium borohydride Solvents: Dichloromethane
2.2 Reagents: Sodium hydroxide Solvents: Water
2.3 Reagents: Hydrogen Catalysts: Palladium
Reference
Development of a Manufacturing Process for Zatosetron Maleate
Burks, John E. Jr.; et al, Organic Process Research & Development, 1997, 1(3), 198-210

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium acetate ,  Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: 2-Ethylhexanoic acid ,  Sodium borohydride Solvents: Dichloromethane
2.2 Reagents: Sodium hydroxide Solvents: Water
2.3 Reagents: Hydrogen Catalysts: Palladium
Reference
Development of a Manufacturing Process for Zatosetron Maleate
Burks, John E. Jr.; et al, Organic Process Research & Development, 1997, 1(3), 198-210

Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Raw materials

Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Preparation Products

Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:87571-88-8)
ZHAO JING LI
17558870519
sales02@chemsoon.com

Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87571-88-8)Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
A862521
99%
5g
171.0